

(3-Bromo-5-formylphenyl)boronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Bromo-5-formylphenyl)boronic acid

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An In-depth Technical Guide to (3-Bromo-5-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-formylphenyl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive boronic acid moiety and a formyl group on a brominated phenyl ring, makes it a valuable building block for the construction of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development.[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

(3-Bromo-5-formylphenyl)boronic acid is typically a white to off-white powder.[\[3\]](#) A summary of its key quantitative data is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	157866-06-3	[3]
Molecular Formula	C ₇ H ₆ BBrO ₃	
Molecular Weight	228.84 g/mol	
Appearance	Powder	[3]
Purity	≥98% (HPLC)	[3]
Moisture Content	≤1.0%	[3]
Storage	In a cool, dry place	[3]

Molecular Structure

The molecular structure of **(3-Bromo-5-formylphenyl)boronic acid** is characterized by a benzene ring substituted with a bromine atom, a formyl (aldehyde) group, and a boronic acid [-B(OH)₂] group at positions 3, 5, and 1, respectively.

Caption: Molecular Structure of **(3-Bromo-5-formylphenyl)boronic acid**.

Experimental Protocols

Synthesis of **(3-Bromo-5-formylphenyl)boronic acid**

A common synthetic route to **(3-Bromo-5-formylphenyl)boronic acid** involves the metal-halogen exchange of a dibrominated precursor followed by reaction with a borate ester. The following protocol is a representative example.

Materials:

- 3,5-Dibromobenzaldehyde
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate
- Anhydrous tetrahydrofuran (THF)

- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of 3,5-dibromobenzaldehyde (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
- Trimethyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
- The reaction is quenched by the addition of 1 M HCl, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **(3-Bromo-5-formylphenyl)boronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

(3-Bromo-5-formylphenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^{[4][5][6][7][8]} Below is a general protocol for the coupling of **(3-Bromo-5-formylphenyl)boronic acid** with an aryl halide.

Materials:

- **(3-Bromo-5-formylphenyl)boronic acid** (1.1 equivalents)

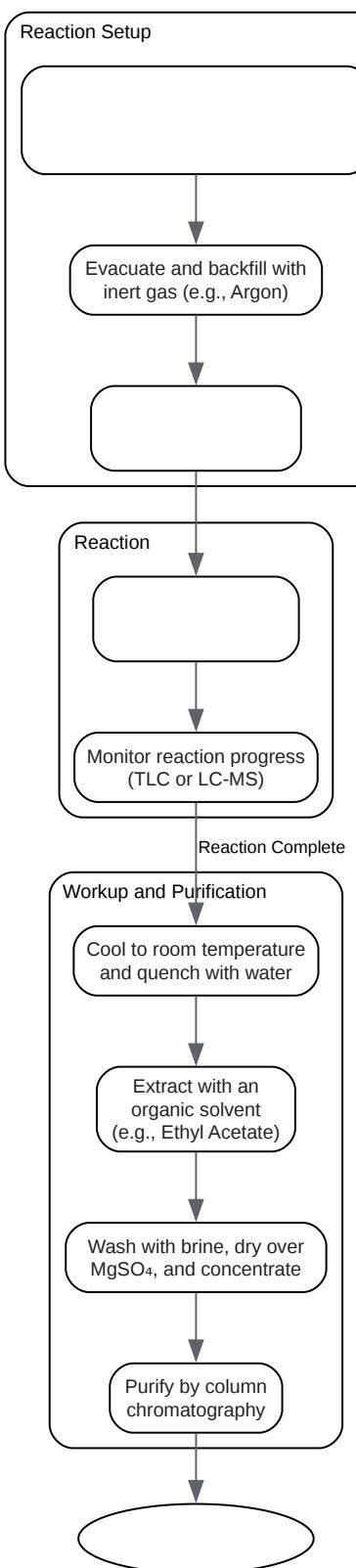
- Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)
- Base (e.g., K_2CO_3 , 2.0 equivalents)
- Solvent system (e.g., 1,4-dioxane/water mixture)

Procedure:

- To a reaction vessel, add the aryl halide, **(3-Bromo-5-formylphenyl)boronic acid**, palladium catalyst, and base.
- The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
- A deoxygenated solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) is added.
- The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a designated time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.[4]
- Upon completion, the reaction mixture is cooled to room temperature, and water is added.[4]
- The mixture is extracted with an organic solvent such as ethyl acetate.[4]
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated.
- The crude product is purified by flash column chromatography to yield the desired biaryl product.[4]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving **(3-Bromo-5-formylphenyl)boronic acid**.

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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [(3-Bromo-5-formylphenyl)boronic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136733#3-bromo-5-formylphenyl-boronic-acid-cas-number-and-molecular-structure]

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